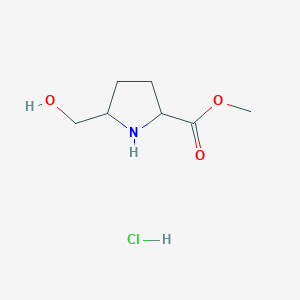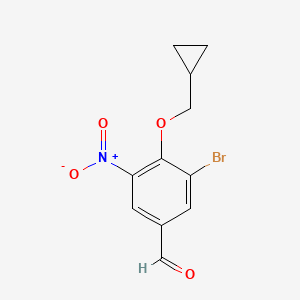
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylmethoxy group through a substitution reaction. The nitro group is then introduced via nitration, and finally, the aldehyde functionality is added through formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzoic acid
Reduction: 3-Bromo-4-(cyclopropylmethoxy)-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
作用机制
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-(cyclopropylmethoxy)benzoic acid
- 3-Bromo-4-(cyclopropylmethoxy)pyridine
- 3-Bromo-4-(methoxy)benzaldehyde
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group adds steric hindrance and electronic effects that can influence its interactions with other molecules. The nitro group enhances its potential for bioreduction and formation of reactive intermediates, while the aldehyde group provides a site for covalent bonding with biomolecules. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H10BrNO4 |
|---|---|
分子量 |
300.10 g/mol |
IUPAC 名称 |
3-bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10BrNO4/c12-9-3-8(5-14)4-10(13(15)16)11(9)17-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI 键 |
VGHLQLDASDZSNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


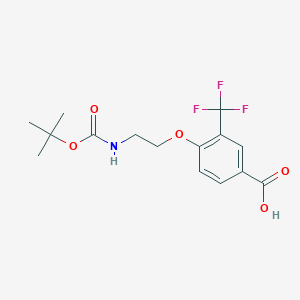

![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
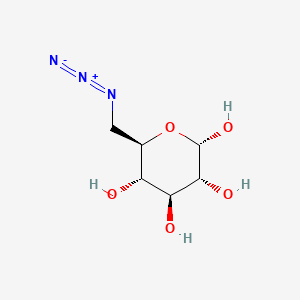

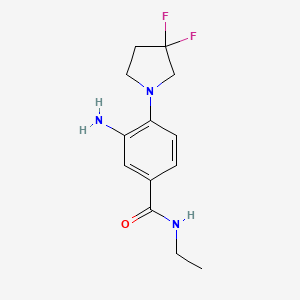

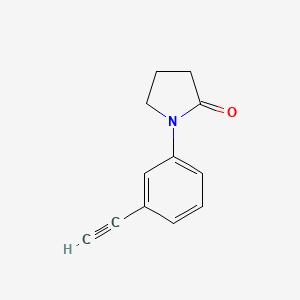
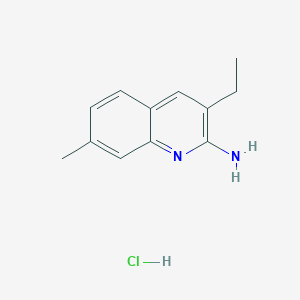
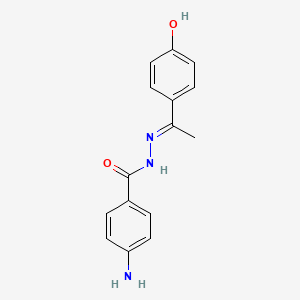
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

